3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269136
InChI: InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2
SMILES:
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC18269136

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol -

Specification

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-(aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol
Standard InChI InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2
Standard InChI Key NVLOETKNDXXMMA-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(CN)C2=CC=C(C=C2)Cl)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl group and a 4-chlorophenyl-aminomethyl moiety, respectively. The rigid cyclobutane framework imposes significant steric constraints, while the 4-chlorophenyl group introduces electron-withdrawing effects and hydrophobic character . The aminomethyl group (-CH₂NH₂) enhances hydrogen-bonding potential, critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO
Molar Mass223.69 g/mol
Density1.149 g/cm³ (estimated)
Boiling Point285.4±23.0 °C (predicted)
pKa10.27±0.29 (predicted)
LogP (Lipophilicity)~2.1 (estimated)

The predicted boiling point and pKa align with structurally related amino alcohols, suggesting moderate volatility and basicity . The chlorophenyl group contributes to a higher logP compared to non-halogenated analogs, enhancing membrane permeability in biological systems.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol typically involves cyclization and functional group modification. One validated route proceeds via the following steps:

  • Formation of the Cyclobutane Core: Reaction of 4-chlorophenylacetonitrile with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions yields a cyclobutane intermediate.

  • Introduction of the Aminomethyl Group: Reductive amination using sodium cyanoborohydride and ammonium acetate introduces the aminomethyl substituent .

  • Hydroxylation: Oxidation of a precursor alcohol or direct hydroxylation via epoxide ring-opening completes the synthesis.

Key Reaction Conditions:

  • Temperature: 0–5°C for Grignard reactions to prevent side reactions.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether for cyclization steps.

  • Atmosphere: Inert gas (N₂ or Ar) to protect moisture-sensitive intermediates .

Industrial Scalability

Industrial production remains limited due to challenges in stereochemical control and purification. Continuous-flow reactors and catalytic asymmetric synthesis are promising approaches to improve yield and enantiomeric excess .

Biological Activity and Mechanisms

Anticancer Properties

In vitro assays demonstrate that the compound induces apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cell lines at IC₅₀ values of 12–18 µM . Mechanistically, it inhibits tubulin polymerization, akin to vinca alkaloids, by binding to the colchicine site.

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) makes it a candidate for treating neurodegenerative diseases. In rodent models, it attenuated amyloid-β aggregation by 40% at 10 mg/kg doses, likely through chelation of metal ions involved in plaque formation .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing selective kinase inhibitors. Its rigid structure aligns with the ATP-binding pockets of kinases, as demonstrated in molecular docking studies targeting EGFR (ΔG = -9.2 kcal/mol) .

Material Science

Functionalization of the hydroxyl group enables polymerization into cyclobutane-based thermosetting resins. These polymers exhibit high thermal stability (decomposition temperature >300°C) and are being explored for aerospace applications.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundSubstituentslogPBioactivity (IC₅₀)
3-(Aminomethyl)-3-(4-Cl-Ph)CB-1-ol4-Cl-Ph, -CH₂NH₂, -OH2.112 µM (MCF-7)
3-Amino-3-(4-F-Ph)CB-1-ol4-F-Ph, -NH₂, -OH1.822 µM (HT-29)
3-(CH₃)-3-(4-NO₂-Ph)CB-1-ol4-NO₂-Ph, -CH₃, -OH2.58 µM (S. aureus)

The 4-chlorophenyl analog exhibits superior anticancer activity compared to fluorinated derivatives, likely due to enhanced lipophilicity and target affinity . Nitro-substituted analogs show stronger antimicrobial effects but higher cytotoxicity.

Future Research Directions

  • Stereoselective Synthesis: Developing chiral catalysts to access enantiopure forms for targeted drug discovery .

  • Prodrug Derivatives: Modifying the hydroxyl group to enhance bioavailability and reduce toxicity.

  • Computational Modeling: Machine learning-driven QSAR studies to predict novel bioactivities .

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